Copper (I) phenylacetylide
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Overview
Description
Copper(I) phenylacetylide . It is an organocopper compound with the molecular formula C8H5Cu and a molecular weight of 164.67 g/mol . This compound is characterized by its yellow color and powder form . It is sensitive to air and moisture and is soluble in acetone and acetonitrile but insoluble in water .
Preparation Methods
Copper(I) phenylacetylide: can be synthesized through the reaction of phenylacetylene with copper(I) chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone or acetonitrile . The general reaction is as follows: [ \text{C}_6\text{H}_5\text{C}\equiv\text{CH} + \text{CuCl} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{C}\text{Cu} + \text{HCl} ]
Chemical Reactions Analysis
Copper(I) phenylacetylide: undergoes various types of chemical reactions, including:
Scientific Research Applications
Copper(I) phenylacetylide: is used in several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Material Science: It is used in the preparation of conductive polymers and other advanced materials.
Catalysis: It serves as a catalyst in various chemical reactions, including cross-coupling reactions.
Mechanism of Action
The mechanism of action of Copper(I) phenylacetylide involves its ability to act as a nucleophile in organic reactions. The copper(I) ion facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom of the phenylacetylide group . This stabilization allows for efficient coupling with electrophiles such as aryl halides .
Comparison with Similar Compounds
Copper(I) phenylacetylide: can be compared with other organocopper compounds such as:
Copper(I) acetylide: Similar in structure but lacks the phenyl group.
Copper(I) cyanide: Contains a cyano group instead of the phenylacetylide group.
Copper(I) thiophene-2-carboxylate: Contains a thiophene ring instead of the phenyl ring.
The uniqueness of Copper(I) phenylacetylide lies in its ability to participate in specific coupling reactions and its stability under various reaction conditions .
Properties
Molecular Formula |
C8H5Cu |
---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
copper(1+);ethynylbenzene |
InChI |
InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 |
InChI Key |
SFLVZUJLUPAJNE-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Cu+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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